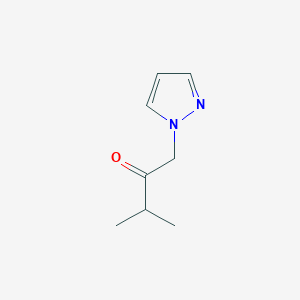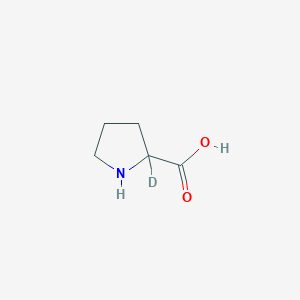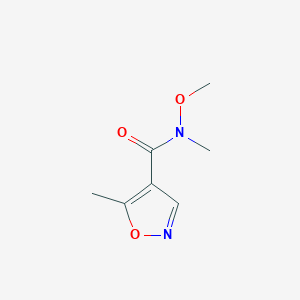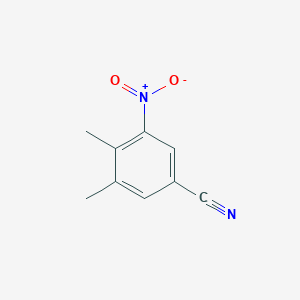
6-Chloro-2-cyclopropylnicotinic acid
Descripción general
Descripción
6-Chloro-2-cyclopropylnicotinic acid is a compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-cyclopropylnicotinic acid is1S/C9H8ClNO2/c10-7-4-3-6 (9 (12)13)8 (11-7)5-1-2-5/h3-5H,1-2H2, (H,12,13) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Chloro-2-cyclopropylnicotinic acid is a white to yellow solid at room temperature . The compound’s physical form and properties can be influenced by factors such as temperature and purity.Aplicaciones Científicas De Investigación
Application in Pharmaceutical Chemistry
- Summary of the application : Nicotinic acid derivatives, including 6-Chloro-2-cyclopropylnicotinic acid, are used in the field of pharmaceutical chemistry . They have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Methods of application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these compounds are typically synthesized and then tested for their efficacy in treating various diseases .
- Results or outcomes : Some derivatives have proven effective against Alzheimer’s disease . In addition, 2-substituted aryl derived from nicotinic acid, such as 2-Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .
Application in the Production of Diflufenican and Pranoprofen
- Summary of the application : 6-Chloro-2-cyclopropylnicotinic acid is a remarkable pharmaceutical product that is used in the production of diflufenican and pranoprofen .
- Methods of application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these compounds are typically synthesized and then used in the production of other pharmaceutical products .
- Results or outcomes : The outcomes of this application were not detailed in the sources I found. However, the use of 6-Chloro-2-cyclopropylnicotinic acid in the production of these pharmaceutical products suggests that it plays a crucial role in their efficacy .
Application in Cosmeceuticals
- Summary of the application : Niacinamide, a derivative of nicotinic acid, has been widely used in skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .
- Methods of application : Niacinamide is typically included in skincare products at concentrations ranging from 2% to 4% . It does not affect bacterial survival, but its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action and antimicrobial peptide (AMP) synthesis .
- Results or outcomes : Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Application in Synthesis of Other Compounds
- Summary of the application : “6-Chloro-2-cyclopropylnicotinic acid” can be used as a starting material in the synthesis of other chemical compounds .
- Methods of application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these compounds are typically synthesized and then used in the production of other chemical compounds .
- Results or outcomes : The outcomes of this application were not detailed in the sources I found. However, the use of “6-Chloro-2-cyclopropylnicotinic acid” in the synthesis of other compounds suggests that it plays a crucial role in their formation .
Application in pH Indicators
- Summary of the application : Organic acids, including nicotinic acid derivatives, can be used as pH indicators . They can help determine the acidity or alkalinity of a substance .
- Methods of application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these compounds are typically used in solutions to test the pH value .
- Results or outcomes : The outcomes of this application were not detailed in the sources I found. However, the use of organic acids in pH indicators suggests that they play a crucial role in determining the pH value of a substance .
Application in Microbial Engineering
- Summary of the application : Organic acids, including nicotinic acid derivatives, have been widely used in microbial engineering for the production of C2–C6 organic acids .
- Methods of application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these compounds are typically used in microbial cell factories to produce organic acids .
- Results or outcomes : The outcomes of this application were not detailed in the sources I found. However, the use of organic acids in microbial engineering suggests that they play a crucial role in the production of other organic acids .
Safety And Hazards
The safety information for 6-Chloro-2-cyclopropylnicotinic acid includes several hazard statements: H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-4-3-6(9(12)13)8(11-7)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUPGGRIJXKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733199 | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropylnicotinic acid | |
CAS RN |
862695-75-8 | |
| Record name | 6-Chloro-2-cyclopropyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862695-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-cyclopropylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)







